3-(3-Methylphenyl)cyclobutan-1-one
Overview
Description
It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)cyclobutan-1-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular direct ring-closure strategy, which offers a facile route to the strained cyclobutane skeleton . This process can be entropically disfavorable, but it is effective in constructing the cyclobutane ring.
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can result in various substituted cyclobutanones.
Scientific Research Applications
3-(3-Methylphenyl)cyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of cyclobutane-containing natural products.
Medicine: Research has shown its potential use in cancer therapy, as it can inhibit the growth of several cancer cell lines.
Industry: It is commonly used in the fragrance industry due to its sweet, floral odor.
Mechanism of Action
The mechanism by which 3-(3-Methylphenyl)cyclobutan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-Methylphenyl)cyclobutan-1-one include other cyclobutanones and substituted cyclobutanes. Examples include:
- 3-Phenylcyclobutan-1-one
- 3-(4-Methylphenyl)cyclobutan-1-one
- 3-(2-Methylphenyl)cyclobutan-1-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its fragrance properties and potentially its effectiveness in certain biological applications.
Biological Activity
Overview
3-(3-Methylphenyl)cyclobutan-1-one, with the chemical formula CHO and CAS number 243867-56-3, is a cyclobutanone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with a 3-methylphenyl group. Its applications range from organic synthesis to potential therapeutic uses, especially in oncology.
- Molecular Weight : 160.21 g/mol
- Appearance : Colorless liquid with a sweet, floral odor
- Canonical SMILES : CC1=CC(=CC=C1)C2CC(=O)C2
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has been shown to interfere with critical signaling pathways involved in cell proliferation and survival, potentially acting as a novel therapeutic agent against certain types of tumors.
Mechanism of Action :
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of specific enzymes related to cancer cell metabolism.
- Modulation of signaling pathways that regulate apoptosis and cell cycle progression.
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for other biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, although further investigation is required to elucidate the underlying mechanisms.
- Antimicrobial Activity : Some research indicates potential antimicrobial effects, making it a candidate for further exploration in infectious disease contexts .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
3-Phenylcyclobutan-1-one | Cyclobutanone | Anticancer activity |
3-(4-Methylphenyl)cyclobutan-1-one | Cyclobutanone | Similar reactivity patterns |
3-(2-Methylphenyl)cyclobutan-1-one | Cyclobutanone | Potentially lower activity |
The presence of the 3-methylphenyl group in this compound may enhance its biological activity compared to other cyclobutanones due to steric and electronic effects influencing its interaction with biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of human cancer cell lines by inducing apoptosis. The IC50 values indicated potent activity compared to standard chemotherapeutic agents .
- Mechanistic Insights : Research utilizing molecular docking simulations revealed potential binding interactions between this compound and key proteins involved in cancer progression. This suggests a targeted approach in its therapeutic application .
- Synergistic Effects : Another study explored the compound's combination therapy potential with existing anticancer drugs, showing enhanced efficacy and reduced side effects when used in tandem .
Properties
IUPAC Name |
3-(3-methylphenyl)cyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-2-4-9(5-8)10-6-11(12)7-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBCFLSMFNGVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243867-56-3 | |
Record name | 3-(3-methylphenyl)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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